![molecular formula C25H22N2O5 B3008481 (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173520-91-6](/img/structure/B3008481.png)
(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as BOAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BOAA belongs to the family of acrylamide derivatives, which are known for their diverse biological activities. In
Scientific Research Applications
Chiral Stationary Phases in Chromatography
(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and similar compounds have been explored for their potential application in chiral stationary phases (CSPs) for chromatography. For instance, Tian et al. (2010) synthesized enantiopure acrylamide derivatives and evaluated their enantioseparation capacities in high-performance liquid chromatography. They found that these CSPs exhibited improved chromatographic performances compared to their brush-type analogs (Tian et al., 2010).
Influence on Chiroptical Properties and Chiral Recognition
Acrylamide derivatives similar to (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been synthesized and studied for their effects on chiroptical properties and chiral recognition. Lu et al. (2010) demonstrated that the stereoregularity of these polymers influenced their enantioselective discrimination ability, indicating potential applications in chiral separation processes (Lu et al., 2010).
Potential in Synthesis of Anticancer Agents
Compounds structurally related to (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been explored in the synthesis of anticancer agents. For example, Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives, evaluating their anticancer activity against various cancer cell lines. They observed that some of these derivatives exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).
Antimicrobial Applications
Similar acrylamide derivatives have been synthesized and evaluated for their antimicrobial properties. Boopathy et al. (2017) developed polycyclic chalcone-containing polyacrylamides, which demonstrated promising activity against various tested bacteria and fungi, suggesting potential applications in antimicrobial therapies (Boopathy et al., 2017).
Antioxidant Activities
Derivatives of (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have shown promising results in antioxidant activities. Gudipati et al. (2011) synthesized a series of hydrazinecarboxamide derivatives and found them effective in scavenging free radicals, indicating potential for development as antioxidant agents (Gudipati et al., 2011).
properties
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-21-13-16(14-22(30-2)24(21)31-3)11-12-23(28)26-18-8-6-7-17(15-18)25-27-19-9-4-5-10-20(19)32-25/h4-15H,1-3H3,(H,26,28)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVQXZVKGSVMTG-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
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